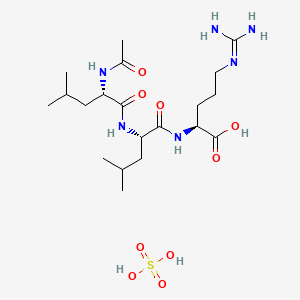

N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfate de N2-(N-(N-acétyl-L-leucyl)-L-leucyl)-L-arginine est un composé synthétique connu pour son rôle d'inhibiteur de protéase. Il est couramment utilisé en recherche biochimique pour étudier l'activité et l'inhibition des protéases. Le composé est caractérisé par sa capacité à inhiber des protéases spécifiques, ce qui le rend précieux dans diverses applications scientifiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du sulfate de N2-(N-(N-acétyl-L-leucyl)-L-leucyl)-L-arginine implique généralement le couplage progressif d'acides aminés. Le processus commence par la protection des groupes amines, suivie du couplage de la N-acétyl-L-leucine avec la L-leucine. L'étape finale implique le couplage du dipeptide résultant avec la L-arginine, suivie de l'ajout de sulfate pour former le composé final. Les réactifs couramment utilisés dans cette synthèse comprennent la N,N'-dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle du sulfate de N2-(N-(N-acétyl-L-leucyl)-L-leucyl)-L-arginine suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des synthétiseurs peptidiques automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de N2-(N-(N-acétyl-L-leucyl)-L-leucyl)-L-arginine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité inhibitrice du composé.

Substitution : Des réactions de substitution peuvent se produire au niveau des résidus d'acides aminés, conduisant à la formation d'analogues présentant des propriétés différentes.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, la température, le pH et le choix du solvant jouant un rôle crucial.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits et substitués du sulfate de N2-(N-(N-acétyl-L-leucyl)-L-leucyl)-L-arginine.

Applications de la recherche scientifique

Le sulfate de N2-(N-(N-acétyl-L-leucyl)-L-leucyl)-L-arginine est largement utilisé en recherche scientifique en raison de ses propriétés inhibitrices de protéase. Parmi ses applications, citons :

Chimie : Utilisé comme outil pour étudier les mécanismes et l'inhibition des protéases.

Biologie : Utilisé en biologie cellulaire pour étudier les fonctions des protéases et leur rôle dans les processus cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies où l'activité des protéases est dysrégulée, comme le cancer et les maladies neurodégénératives.

Mécanisme d'action

Le mécanisme d'action du sulfate de N2-(N-(N-acétyl-L-leucyl)-L-leucyl)-L-arginine implique l'inhibition des enzymes protéases. Le composé se lie au site actif de la protéase, empêchant l'accès du substrat et l'activité protéolytique subséquente. Cette inhibition est souvent compétitive, le composé imitant le substrat naturel de la protéase. Les cibles moléculaires comprennent diverses protéases à cystéine et à sérine, et les voies impliquées sont liées aux processus cellulaires médiés par les protéases.

Applications De Recherche Scientifique

N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate is widely used in scientific research due to its protease inhibitory properties. Some of its applications include:

Chemistry: Used as a tool to study protease mechanisms and inhibition.

Biology: Employed in cell biology to investigate protease functions and their role in cellular processes.

Medicine: Explored for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of N2-(N-(N-Acetyl-L-leucyl)-L-leucyl)-L-arginine sulphate involves the inhibition of protease enzymes. The compound binds to the active site of the protease, preventing substrate access and subsequent proteolytic activity. This inhibition is often competitive, with the compound mimicking the natural substrate of the protease. The molecular targets include various cysteine and serine proteases, and the pathways involved are related to protease-mediated cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires

N-acétyl-Leu-Leu-norleucynal : Un autre inhibiteur de protéase présentant des propriétés inhibitrices similaires.

N-acétyl-Leu-Leu-méthioninal : Un composé présentant une structure similaire, mais des résidus d'acides aminés différents.

N-acétyl-Leu-Leu-phénylalaninal : Une variante avec la phénylalanine au lieu de la leucine.

Unicité

Le sulfate de N2-(N-(N-acétyl-L-leucyl)-L-leucyl)-L-arginine est unique en raison de son activité inhibitrice spécifique contre certaines protéases et de sa capacité à former des sels de sulfate stables. Cette stabilité améliore son utilisation dans diverses applications de recherche et industrielles, ce qui en fait un outil précieux dans les études d'inhibition des protéases.

Propriétés

Numéro CAS |

73655-05-7 |

|---|---|

Formule moléculaire |

C20H40N6O9S |

Poids moléculaire |

540.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid |

InChI |

InChI=1S/C20H38N6O5.H2O4S/c1-11(2)9-15(24-13(5)27)17(28)26-16(10-12(3)4)18(29)25-14(19(30)31)7-6-8-23-20(21)22;1-5(2,3)4/h11-12,14-16H,6-10H2,1-5H3,(H,24,27)(H,25,29)(H,26,28)(H,30,31)(H4,21,22,23);(H2,1,2,3,4)/t14-,15-,16-;/m0./s1 |

Clé InChI |

IJIKUUTWIAOPKK-NLQWVURJSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C.OS(=O)(=O)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C.OS(=O)(=O)O |

Numéros CAS associés |

24125-28-8 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)